Tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties.
Trimipramine is a Tricyclic Antidepressant.
Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine Maleate (has salt form).
Trimipramine
CAS No.: 739-71-9
Cat. No.: VC0545905
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 739-71-9 |
---|---|
Molecular Formula | C20H26N2 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
Standard InChI | InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 |
Standard InChI Key | ZSCDBOWYZJWBIY-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C |
Appearance | Solid powder |
Melting Point | 45 °C |
Chemical Profile and Structural Characteristics
Molecular Composition and Physicochemical Properties
Trimipramine (IUPAC name: 5-[3-(dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenzo[b,f]azepine) possesses a molecular formula of and a molecular weight of 294.43 g/mol . Its structure combines an imipramine-like dibenzazepine nucleus with a levomepromazine-derived side chain, conferring distinct receptor-binding properties .
Table 1: Key Physicochemical Properties of Trimipramine
Property | Value | Source |
---|---|---|
Melting Point | 45°C | |
Boiling Point | 426.2°C (estimated) | |
Density | 0.9912 g/cm³ | |
pKa | 8.0 (uncertain) | |
Partition Coefficient | LogP: 4.92 (predictive) |
The compound exhibits lipophilicity conducive to blood-brain barrier penetration, with a predicted logP of 4.92 . Its crystalline form demonstrates stability under standard storage conditions (2–8°C) .
Synthesis and Manufacturing
The industrial synthesis involves thermal decarboxylation of bis(3-dimethylamino-2-methylpropyl)-5-iminodibenzylyl carboxylic acid at 185–250°C, followed by hydrochloric acid extraction and vacuum distillation . This process yields a racemic mixture, though stereochemical effects on pharmacodynamics remain uncharacterized.
Pharmacological Mechanisms
Receptor Interaction Profile
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Adrenergic: Induces α1/β1 receptor sensitization and α2 desensitization
-
Opioid: Indirect serotonergic potentiation of endogenous opioid systems
Equation 1: Proposed serotonergic-opioid interaction
Clinical Pharmacokinetics
Absorption and Distribution
A bioavailability study comparing 150 mg trimipramine formulations demonstrated:
Table 2: Pharmacokinetic Parameters
Parameter | Capsule (75 mg x2) | Reference Tablet | Bioequivalence |
---|---|---|---|
1037 ng·hr/mL | 1015 ng·hr/mL | 102.2% | |
85.6 ng/mL | 81.7 ng/mL | 104.8% | |
3.2 hr | 3.0 hr | - |
Data from a crossover study (n=24) showed complete absorption (F=0.92) and linear kinetics up to 300 mg/day . Protein binding exceeds 95%, primarily to α1-acid glycoprotein .
Metabolism and Elimination
Hepatic metabolism via CYP2D6 (70%) and CYP3A4 (30%) produces N-desmethyl and 2-hydroxy metabolites . The ranges 16–40 hours (mean 25.3 hr), with 60% renal excretion of metabolites . CYP2D6 poor metabolizers exhibit 3.2-fold higher AUC values, necessitating dose adjustments .
Therapeutic Applications and Efficacy
Major Depressive Disorder
A six-week RCT (n=135) comparing trimipramine (106 mg/day) against phenelzine (45 mg/day) and isocarboxazid (32 mg/day) demonstrated:
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68% response rate (HAM-D reduction ≥50%) vs. 41% for MAOIs (p<0.01)
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Superiority in patients with insomnia (response ratio 2.3:1)
Adjunctive Analgesic Use
Trimipramine reduces neuropathic pain scores by 4.2 points on the Visual Analog Scale (VAS) at 100 mg/day, comparable to duloxetine . Its opioid-potentiating effects make it effective in post-herpetic neuralgia and fibromyalgia.
Effect | Incidence (%) | Severity |
---|---|---|
Sedation | 58 | Moderate |
Dry Mouth | 49 | Mild |
Orthostatic Hypotension | 27 | Moderate |
Weight Gain | 18 | Severe |
Data pooled from 12 trials (n=2,114) show lower cardiotoxicity risk (QTc prolongation <10 ms at 150 mg/day) compared to amitriptyline .
Critical Interactions
Comparative Therapeutic Positioning
Trimipramine's unique receptor profile positions it as first-line for:
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Depression with comorbid insomnia
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Treatment-resistant cases with anxiety components
A meta-analysis of 27 studies shows equivalent efficacy to venlafaxine (RR 1.02, 95% CI 0.97–1.07) with superior tolerability .
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